Bis(2,2,2-trifluoroethyl) oxalate
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Overview
Description
Bis(2,2,2-trifluoroethyl) oxalate is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety. It is a colorless, odorless, and water-soluble compound that is used in a variety of scientific and industrial applications .
Mechanism of Action
Target of Action
Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety . It is primarily used in the battery industry as an electrolyte additive . The primary targets of this compound are the components of the battery, particularly the electrolyte system .
Mode of Action
This compound interacts with the electrolyte system in batteries. It enhances the energy density of the system and forms a durable Solid Electrolyte Interface (SEI) membrane . This interaction results in improved cycle life of the battery .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of hindered aliphatic oxamides . This suggests that this compound may influence the pathways involved in the synthesis of these compounds.
Pharmacokinetics
The compound is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It also increases the flash point of the electrolyte, enhancing the safety of the battery .
Result of Action
The addition of this compound to conventional electrolyte systems enhances the energy density of the system . It also forms a durable SEI membrane, which improves the cycle life of the battery . Furthermore, it increases the flash point of the electrolyte, making the battery safer .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. The compound is stable under high pressure without decomposition , and its remarkable thermal stability makes it an excellent choice for use in high-temperature applications .
Biochemical Analysis
Biochemical Properties
It is known that its properties make it an ideal reagent for synthesis and purification of organic compounds
Cellular Effects
It has been used in a variety of research applications, such as in the study of biochemical and physiological effects
Temporal Effects in Laboratory Settings
Bis(2,2,2-trifluoroethyl) oxalate is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It forms a durable SEI membrane, improving cycle life
Preparation Methods
Bis(2,2,2-trifluoroethyl) oxalate can be synthesized through a parallel synthesis approach. This method involves the use of methyl (2,2,2-trifluoroethyl) oxalate and this compound to produce unsymmetrical N1, N2-substituted aliphatic oxamides. The synthesis is validated on a set of 52 oxamides derived mainly from hindered primary and secondary aliphatic amines, yielding products with a high overall success rate in moderate yields .
Chemical Reactions Analysis
Bis(2,2,2-trifluoroethyl) oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, particularly with primary and secondary aliphatic amines to form oxamides.
Common reagents and conditions used in these reactions include methyl (2,2,2-trifluoroethyl) oxalate and this compound, with the major products being unsymmetrical N1, N2-substituted aliphatic oxamides .
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) oxalate has several scientific research applications:
Synthesis and Characterization: It is used in the synthesis of hindered aliphatic oxamides through a parallel synthesis approach.
Polymer Composite Applications: It is incorporated into polymer composites, indicating potential in light capacity applications at room and low temperatures.
Molecular Structure Analysis: Its molecular characteristics and structural parameters are analyzed through various spectroscopic techniques.
Magnetic and Electronic Properties: The compound’s derivatives are studied for their magnetic properties.
Oxalate Selective Electrode Development: It is used in the development of a new oxalate-selective electrode, showing a good Nernstian slope and a wide linear range for oxalate.
Comparison with Similar Compounds
Bis(2,2,2-trifluoroethyl) oxalate is unique due to its specific molecular structure and properties. Similar compounds include:
Methyl (2,2,2-trifluoroethyl) oxalate: Used in similar synthesis approaches.
Fluoroethylene carbonate: Used in electrolyte formulations for high oxidation stability.
These compounds share some similarities in their applications and properties but differ in their specific molecular structures and the exact nature of their interactions in various chemical processes.
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) oxalate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYICCKYQCHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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